2-Amino-5-clorobencenosulfonamida

Descripción general

Descripción

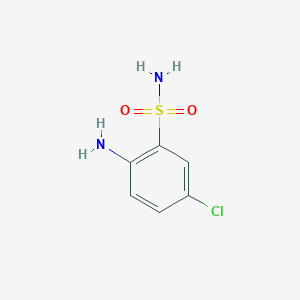

2-Amino-5-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Aplicaciones Científicas De Investigación

2-Amino-5-chlorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes and other industrial chemicals

Mecanismo De Acción

Target of Action

2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .

Mode of Action

Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-5-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.

Result of Action

The primary result of the action of 2-Amino-5-chlorobenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of 2-Amino-5-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between 2-Amino-5-chlorobenzenesulfonamide and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.

Cellular Effects

2-Amino-5-chlorobenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, 2-Amino-5-chlorobenzenesulfonamide can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.

Molecular Mechanism

The molecular mechanism of 2-Amino-5-chlorobenzenesulfonamide involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of 2-Amino-5-chlorobenzenesulfonamide to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-chlorobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-5-chlorobenzenesulfonamide is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.

Dosage Effects in Animal Models

The effects of 2-Amino-5-chlorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, 2-Amino-5-chlorobenzenesulfonamide may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

2-Amino-5-chlorobenzenesulfonamide is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of 2-Amino-5-chlorobenzenesulfonamide are crucial for its biochemical properties and effects on cellular functions.

Transport and Distribution

The transport and distribution of 2-Amino-5-chlorobenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of 2-Amino-5-chlorobenzenesulfonamide in specific cellular compartments are important for its biochemical and cellular effects.

Subcellular Localization

2-Amino-5-chlorobenzenesulfonamide is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of 2-Amino-5-chlorobenzenesulfonamide is crucial for its interactions with biomolecules and its effects on cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the chlorination of 2-aminobenzenesulfonamide using N-chlorosuccinimide in a chloroform solvent. The reaction is typically carried out at reflux temperature for about three hours, followed by purification through column chromatography .

Industrial Production Methods: In industrial settings, 2-Amino-5-chlorobenzenesulfonamide is often produced by reducing 2-nitro-5-chlorobenzenesulfonamide with hydrogen gas in the presence of Raney nickel as a catalyst . This method is favored for its efficiency and high yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

N-chlorosuccinimide: Used for chlorination reactions.

Hydrogen Gas and Raney Nickel: Employed in reduction reactions.

Major Products:

Substitution Products: Depending on the substituents introduced.

Reduced Products: Such as 2-amino-5-chlorobenzenesulfonamide from 2-nitro-5-chlorobenzenesulfonamide.

Comparación Con Compuestos Similares

- 2-Amino-4-chlorobenzenesulfonamide

- 2-Amino-6-chlorobenzenesulfonamide

Uniqueness: 2-Amino-5-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific chlorine and amino groups make it a valuable intermediate in various synthetic pathways .

Actividad Biológica

2-Amino-5-chlorobenzenesulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential cardiovascular effects, based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-chlorobenzenesulfonamide is C6H7ClN2O2S. Its structure includes a sulfonamide group, which is known for its role in various biological activities. The presence of the chlorine atom and amino group contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 2-amino-5-chlorobenzenesulfonamide exhibits significant antimicrobial properties. In a study evaluating new derivatives of benzenesulfonamides, compounds derived from 2-amino-5-chlorobenzenesulfonamide showed potent activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

These results highlight the compound's potential as an effective antimicrobial agent, particularly in the treatment of infections caused by resistant strains of bacteria .

2. Anti-inflammatory Effects

The anti-inflammatory properties of 2-amino-5-chlorobenzenesulfonamide have been demonstrated through various in vivo studies. For instance, certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with efficacy rates reaching up to 94% . This suggests that the compound could be beneficial in managing inflammatory conditions.

3. Cardiovascular Effects

Recent studies have also explored the cardiovascular implications of benzenesulfonamide derivatives, including 2-amino-5-chlorobenzenesulfonamide. It has been suggested that these compounds may function as calcium channel inhibitors, potentially leading to decreased perfusion pressure and altered coronary resistance . The docking studies indicated interactions between the compound and specific amino acid residues in calcium channels, which could be crucial for its pharmacological effects.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of benzenesulfonamides, including those based on 2-amino-5-chlorobenzenesulfonamide. The study employed both experimental and theoretical approaches to assess their biological activities, confirming their roles as effective antimicrobial and anti-inflammatory agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-amino-5-chlorobenzenesulfonamide is essential for predicting its behavior in biological systems. Theoretical models have been utilized to determine parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable permeability characteristics for the compound, indicating its potential for therapeutic applications .

Propiedades

IUPAC Name |

2-amino-5-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLOSOKWLMKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485475 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-69-2 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.